![molecular formula C9H7ClN2O2S B187132 [(5-Chlor-1H-benzimidazol-2-yl)sulfanyl]essigsäure CAS No. 5450-31-7](/img/structure/B187132.png)

[(5-Chlor-1H-benzimidazol-2-yl)sulfanyl]essigsäure

Übersicht

Beschreibung

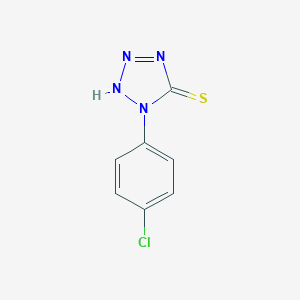

“[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 53350-32-6 . It has a molecular weight of 210.62 . The IUPAC name for this compound is (5-chloro-1H-benzimidazol-2-yl)acetic acid . The InChI code for this compound is 1S/C9H7ClN2O2/c10-5-1-2-6-7 (3-5)12-8 (11-6)4-9 (13)14/h1-3H,4H2, (H,11,12) (H,13,14) .

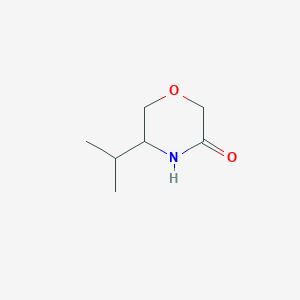

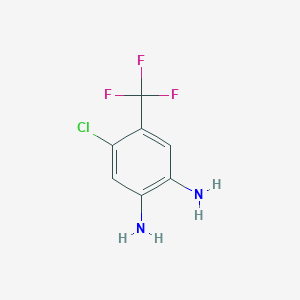

Molecular Structure Analysis

The molecular structure of “[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” can be represented by the linear formula: C9H7ClN2O2 . The InChI key for this compound is DHHUPGJLPIWIGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzimidazol-Derivate, einschließlich [(5-Chlor-1H-benzimidazol-2-yl)sulfanyl]essigsäure, zeigen eine starke antimikrobielle Aktivität in vitro. Sie sind wirksam gegen eine Reihe von Mikroorganismen wie E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans und A. niger. Die Fähigkeit der Verbindung, diese Krankheitserreger zu hemmen, macht sie zu einem wertvollen Mittel bei der Entwicklung neuer antimikrobieller Therapien .

Antibakterielle Mittel

Der Benzimidazol-Kern ist auch ein integraler Bestandteil der Synthese potenter antibakterieller Mittel. Diese Mittel haben sich gegen mehrere resistente Organismen gezeigt, darunter Methicillin- und Vancomycin-resistenter S. aureus. Die strukturelle Ähnlichkeit der Verbindung mit natürlich vorkommenden Nukleotiden ermöglicht es ihr, leicht mit Biopolymeren zu interagieren, was sie zu einem wichtigen Faktor bei der Bekämpfung von Antibiotikaresistenz macht .

Biologische und klinische Studien

Moleküle mit Benzimidazol-Motiven, wie z. B. This compound, haben aufgrund ihrer heterozyklischen und aromatischen Eigenschaften vielversprechende Anwendungen in biologischen und klinischen Studien gezeigt. Diese Verbindungen werden für verschiedene therapeutische Zwecke untersucht, darunter als potenzielle Behandlungen für Krankheiten, die eine Modulation biologischer Pfade erfordern .

Interaktion mit Biopolymeren

Aufgrund ihrer strukturellen Isosteirie mit Nukleotiden können Benzimidazol-Derivate leicht mit Biopolymeren des lebenden Systems interagieren. Diese Eigenschaft ist besonders wichtig für die Entwicklung von Medikamenten, die auf bestimmte biologische Prozesse auf molekularer Ebene abzielen können, was zu präziseren und effektiveren Behandlungen führt .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial and antifungal effects .

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some benzimidazole derivatives have been found to inhibit FtsZ, a key functional protein in bacterial cell division .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, potentially affecting a range of cellular processes .

Result of Action

Benzimidazole derivatives have been associated with a range of biological activities, including antimicrobial and antifungal effects .

Vorteile Und Einschränkungen Für Laborexperimente

The use of CSB in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound and is widely available. Another advantage is that it is a strong acid, which makes it useful for a variety of biochemical studies. A limitation of CSB is that it is insoluble in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving CSB. One direction is to further explore its mechanism of action and its effects on cellular processes. Another direction is to explore its potential uses in drug development and drug delivery. Additionally, further research into its effects on enzymes and proteins could lead to new insights into the structure and function of proteins. Finally, further research into its use in enzyme kinetics and protein-protein interactions could lead to new insights into these processes.

Synthesemethoden

CSB can be synthesized by a variety of methods, including condensation reactions, oxidation reactions, and nucleophilic substitution reactions. The most common synthesis method is the condensation reaction of 5-chloro-1H-benzimidazole and sulfanilic acid. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and a base, such as sodium hydroxide. The reaction produces CSB as a white crystalline solid.

Biochemische Analyse

Biochemical Properties

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways and cellular responses. Additionally, the compound can bind to proteins involved in DNA replication and repair, thereby affecting cell proliferation and survival .

Cellular Effects

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, the compound has been shown to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, the compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell cycle progression and differentiation .

Dosage Effects in Animal Models

The effects of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Additionally, it can affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes, such as citrate synthase and isocitrate dehydrogenase. These interactions can result in altered energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. These localization patterns are critical for the compound’s biological activity and therapeutic potential .

Eigenschaften

IUPAC Name |

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGBPADBDLEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279809 | |

| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-31-7 | |

| Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.